BenchChemオンラインストアへようこそ!

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Lipophilicity ADME Blood-Brain Barrier Permeability

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 861589-49-3, MW 141.17 g/mol, C₇H₁₁NO₂) is a nitrogen-containing heterocyclic carboxylic acid belonging to the 4,5-dehydropipecolic acid scaffold class. It features a partially saturated six-membered tetrahydropyridine ring with an N-methyl substituent at position 1 and a carboxylic acid group at position 2, classifying it as an α-amino acid.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13063304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1CCCC=C1C(=O)O
InChIInChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10)
InChIKeyQGOWUMSQTRQQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid – Procurement-Relevant Structural and Pharmacophoric Profile


1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 861589-49-3, MW 141.17 g/mol, C₇H₁₁NO₂) is a nitrogen-containing heterocyclic carboxylic acid belonging to the 4,5-dehydropipecolic acid scaffold class. It features a partially saturated six-membered tetrahydropyridine ring with an N-methyl substituent at position 1 and a carboxylic acid group at position 2, classifying it as an α-amino acid [1]. The compound is commercially available at 97–98% purity from multiple suppliers and serves as a versatile building block in medicinal chemistry, particularly for designing novel drug candidates targeting neurological disorders, oncology, and infectious diseases . Its structural isomerism relative to the naturally occurring areca alkaloids arecaidine and guvacine—which bear the carboxyl group at ring position 3—creates fundamentally distinct pharmacophoric properties that cannot be replicated by simply substituting the more common 3-carboxylic acid analogs.

Why Arecaidine, Guvacine, or Nipecotic Acid Cannot Substitute for 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid


Substituting 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid with its closest in-class analogs—arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid), guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), or nipecotic acid—is scientifically unsound because the position of the carboxylic acid group (C-2 vs. C-3) fundamentally determines the compound's amino acid classification, biological target engagement, and physicochemical profile. The 2-carboxylic acid configuration creates an α-amino acid motif (dehydropipecolic acid scaffold) that is structurally pre-organized for angiotensin-converting enzyme (ACE) inhibition, as documented in the Squibb patent family [1]. In contrast, the 3-carboxylic acid isomers are β-amino acids that act as GABA uptake inhibitors via GAT transporter engagement [2]. The quantitative evidence below demonstrates that these positional isomers differ by over 3 log units in lipophilicity—a magnitude of difference that cannot be bridged by formulation adjustments and that directly impacts membrane permeability, blood-brain barrier penetration, and oral bioavailability.

Quantitative Differentiation Evidence: 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid vs. Closest Analogs


XLogP3 Lipophilicity: 1,995-Fold Difference vs. Arecaidine Controls Membrane Permeability and CNS Penetration Potential

The computed lipophilicity (XLogP3) of 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid is 1.0, as calculated by PubChem's XLogP3 3.0 algorithm [1]. Its direct positional isomer arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) has an XLogP3 of -2.3 [2], and the N-desmethyl analog guvacine has an XLogP3 of -2.5 [3]. The target compound is therefore approximately 3.3–3.5 log units more lipophilic than its 3-carboxylic acid counterparts, corresponding to a ~2,000-fold higher octanol-water partition coefficient. This difference arises from the intramolecular hydrogen bonding geometry unique to the α-amino acid motif: the proximity of the carboxylic acid to the ring nitrogen in the 2-position allows internal neutralization of charge, reducing aqueous solvation and enhancing lipid partitioning. In practical terms, compounds with XLogP3 > 0 are generally considered capable of passive blood-brain barrier penetration, while those with XLogP3 < -2 are effectively CNS-restricted unless actively transported. This lipophilicity differential directly determines the suitability of the target compound for CNS-targeted drug discovery programs where 3-carboxylic acid analogs would require substantial structural modification to achieve adequate brain exposure.

Lipophilicity ADME Blood-Brain Barrier Permeability Drug Likeness

Hydrogen Bond Donor Count: Reduced HBD vs. Guvacine Alters Permeability and Transporter Recognition

1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid has a hydrogen bond donor (HBD) count of 1 (the carboxylic acid -OH), as computed by Cactvs 3.4.6.11 [1]. Guvacine, the N-desmethyl-3-carboxylic acid analog, has an HBD count of 2, owing to the additional secondary amine N-H donor [2]. Arecaidine, the N-methyl-3-carboxylic acid isomer, has an HBD count of 1, identical to the target compound [3]. The comparison with guvacine is particularly instructive: the extra HBD in guvacine increases its polar surface area and aqueous solvation free energy, reducing passive membrane permeability. The target compound's N-methylation eliminates this additional donor while simultaneously increasing lipophilicity, a dual advantage for oral absorption. Hydrogen bond donor count is one of Lipinski's Rule of Five parameters, where HBD ≤ 5 is required for oral drug-likeness; while both compounds satisfy this criterion, the difference of one HBD unit between the target and guvacine translates to measurably different permeability in Caco-2 and MDCK monolayer assays for structurally related tetrahydropyridine analogs, as documented in GABA uptake inhibitor SAR studies [4]. This property difference is structurally hardwired and cannot be compensated for by formulation approaches alone.

Physicochemical Properties Hydrogen Bonding Oral Bioavailability Rule of Five

α-Amino Acid vs. β-Amino Acid Pharmacophore: Mechanistic Divergence Between ACE Inhibition and GABA Transporter Engagement

The defining structural difference between 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid and its 3-carboxylic acid isomers is the amino acid classification: the 2-COOH configuration forms an α-amino acid (carboxyl and amine on adjacent carbons, characteristic of the 4,5-dehydropipecolic acid scaffold), while the 3-COOH configuration in arecaidine and guvacine forms a β-amino acid (carboxyl separated from amine by two carbons). This distinction has profound pharmacological consequences. US Patent 4,154,942 (Ondetti & Natarajan, E.R. Squibb & Sons) explicitly claims that 4,5-dehydropipecolic acid (1,4,5,6-tetrahydropyridine-2-carboxylic acid) derivatives are angiotensin-converting enzyme (ACE) inhibitors useful as hypotensive agents, operating via inhibition of angiotensin I to angiotensin II conversion [1]. The α-amino acid geometry of the 2-carboxylic acid scaffold mimics the natural ACE substrate geometry. In direct contrast, the 3-carboxylic acid isomers arecaidine and guvacine are well-characterized competitive inhibitors of GABA uptake: arecaidine inhibits GABA uptake in cat spinal cord slices with IC50 = 122 ± 12 μM [2], while guvacine is approximately 15-fold more potent in the same system (IC50 = 8 ± 1 μM) [2] and inhibits human GAT-1 with IC50 = 14 μM [3]. The N-methyl group present in the target compound and arecaidine is absent in guvacine; SAR studies indicate that N-methylation modulates transporter subtype selectivity and potency within the GABA uptake inhibitor class [4]. Thus, a researcher selecting the target compound for an ACE-targeted program would find arecaidine or guvacine completely unsuitable due to target mechanism incompatibility, while a researcher requiring GABA uptake inhibition would find the target compound's α-amino acid geometry unsuitable for GAT transporter recognition.

Amino Acid Classification ACE Inhibition GABA Uptake Target Selectivity Patent Evidence

N-Methylation Effect on GABA Transporter Selectivity: Comparative SAR Inference from Arecaidine vs. Guvacine

The N-methyl group present in both 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid and arecaidine, but absent in guvacine, modulates transporter recognition and pharmacokinetics. Direct comparison of arecaidine (N-methyl) and guvacine (N-H) reveals a 15-fold potency difference in GABA uptake inhibition in the same assay system: arecaidine IC50 = 122 ± 12 μM vs. guvacine IC50 = 8 ± 1 μM in rat cerebral cortex [1]. Furthermore, guvacine displays modest selectivity across cloned GABA transporter subtypes (human GAT-1 IC50 = 14 μM, human GAT-3 IC50 = 119 μM, hBGT-1 IC50 > 1,000 μM), while arecaidine has been reported as a high-affinity substrate for the H⁺-coupled amino acid transporter PAT1 (SLC36A1), competitively inhibiting L-proline uptake [2]. These data demonstrate that N-methylation in the tetrahydropyridine series attenuates GAT-1 potency while conferring affinity for alternative transporters. For the target compound, which combines N-methylation with the 2-carboxylic acid position, this SAR suggests a transporter interaction profile distinct from both arecaidine and guvacine, with the α-amino acid geometry potentially enabling recognition by amino acid transporters (e.g., system L, PAT family) that would not accommodate the β-amino acid geometry of guvacine or arecaidine. This represents a testable differentiation hypothesis for programs investigating prodrug strategies or carrier-mediated delivery.

N-Methylation GABA Transporter Structure-Activity Relationship Transporter Subtype Selectivity

Optimal Procurement and Research Application Scenarios for 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid


CNS-Penetrant ACE Inhibitor Lead Generation Using the α-Amino Acid Dehydropipecolic Acid Scaffold

Based on the XLogP3 = 1.0 lipophilicity advantage over arecaidine (XLogP3 = -2.3) and the class-level ACE inhibitory mechanism claimed in US Patent 4,154,942 [1], the target compound is the rational choice for medicinal chemistry programs seeking CNS-penetrant antihypertensive or neuroprotective ACE inhibitors. The 2,000-fold higher lipophilicity predicts passive BBB penetration that is unattainable with the 3-carboxylic acid isomers without extensive prodrug modification. Researchers should procure this compound when the goal is to access the brain renin-angiotensin system, which has been implicated in cognitive function, Alzheimer's disease pathology, and central blood pressure regulation. The α-amino acid motif also enables incorporation into peptide mimetic strategies.

Scaffold-Hopping from GABA Uptake Inhibitors to ACE-Targeted Chemical Space

For laboratories seeking to diversify their tetrahydropyridine library away from the well-characterized GABA uptake inhibitor pharmacophore (arecaidine/guaacine series), the 2-carboxylic acid positional isomer provides a scaffold hop into ACE-targeted chemical space. The mechanistic evidence from the Squibb patent family [1] establishes that moving the carboxyl group from position 3 to position 2 completely redirects biological target engagement from GAT transporters to angiotensin-converting enzyme. The commercially available 97-98% purity and 141.17 g/mol molecular weight [2] make it tractable for high-throughput screening and parallel synthesis workflows. This scenario is particularly relevant for organizations with existing GABAergic compound collections seeking to expand into cardiovascular or renal target areas.

Amino Acid Transporter Substrate Design Exploiting α-Amino Acid Geometry with Enhanced Lipophilicity

The α-amino acid geometry combined with N-methylation and XLogP3 = 1.0 creates a unique profile for designing substrates or inhibitors of amino acid transporters, including the L-type amino acid transporter (LAT1/SLC7A5) and the proton-coupled amino acid transporter (PAT1/SLC36A1). The HBD count of 1 and favorable lipophilicity differentiate it from guvacine (HBD = 2, XLogP3 = -2.5) for applications requiring cellular uptake via carrier-mediated transport. The patent literature on arecaidine as a PAT1 substrate [1] establishes that N-methylated tetrahydropyridines can hijack this transporter; the 2-carboxylic acid isomer extends this concept to α-amino acid-recognizing transporters. Procurement for transporter biology studies should specify this compound rather than 3-carboxylic acid analogs when the research question involves α-amino acid transporter substrate specificity.

Physicochemical Property-Driven Fragment Library Design

As a fragment-sized molecule (MW = 141.17 g/mol) with favorable computed properties (XLogP3 = 1.0, HBD = 1, TPSA = 40.5 Ų, rotatable bonds = 1) [1], this compound is well-suited for fragment-based drug discovery (FBDD) libraries targeting CNS or intracellular targets. The N-methyl group and the 2-carboxylic acid position provide two orthogonal vectors for fragment elaboration (amide coupling at the acid and potential C-H functionalization on the tetrahydropyridine ring). The compound's property profile places it within favorable fragment physicochemical space, and its commercial availability at 97%+ purity from multiple suppliers [2] supports reproducible screening. The differentiation from guvacine (MW = 127.14, but HBD = 2 and XLogP3 = -2.5) makes the target compound preferable for fragment libraries biased toward CNS drug-like space.

Quote Request

Request a Quote for 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.